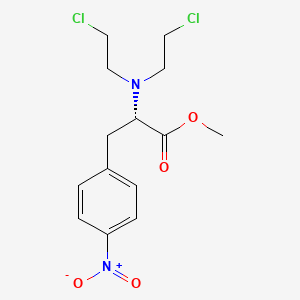
(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chiral center, making it optically active, and contains functional groups such as nitro, ester, and bis(2-chloroethyl)amino, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials such as (S)-phenylalanine.
Formation of the Ester Group: The carboxyl group of (S)-phenylalanine is esterified using methanol and an acid catalyst to form the methyl ester.
Introduction of the Nitro Group: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.
Formation of the Bis(2-chloroethyl)amino Group: The amino group is introduced by reacting the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction of Nitro Group: 2-(bis(2-chloroethyl)amino)-3-(4-aminophenyl)propanoate.
Hydrolysis of Ester Group: 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoic acid.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of nitro and bis(2-chloroethyl)amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in cancer treatment, due to the presence of the bis(2-chloroethyl)amino group, which is a feature of many alkylating agents used in chemotherapy.
Industry
Industrially, this compound can be used in the production of polymers, coatings, and other materials where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment, containing a bis(2-chloroethyl)amino group.
Melphalan: Another alkylating agent with a similar structure, used in chemotherapy.
Nitrogen Mustard: A class of compounds with bis(2-chloroethyl)amino groups, known for their use in chemical warfare and cancer treatment.
Uniqueness
(S)-methyl 2-(bis(2-chloroethyl)amino)-3-(4-nitrophenyl)propanoate is unique due to its chiral center and the combination of functional groups, which provide a distinct set of chemical and biological properties. Its nitro group adds an additional layer of reactivity, making it a versatile compound for various applications.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
methyl (2S)-2-[bis(2-chloroethyl)amino]-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4/c1-22-14(19)13(17(8-6-15)9-7-16)10-11-2-4-12(5-3-11)18(20)21/h2-5,13H,6-10H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWPTBHHSXYRC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507798.png)
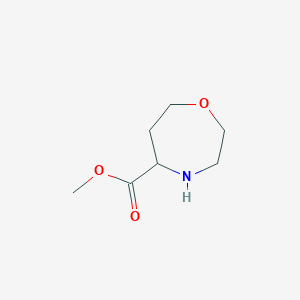
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)
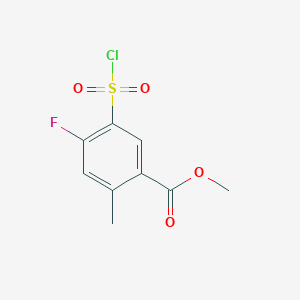
![4-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B2507805.png)
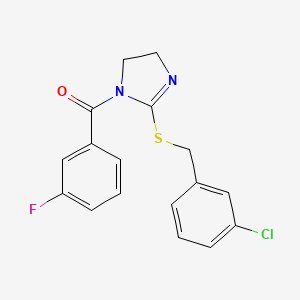

![Ethyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B2507809.png)
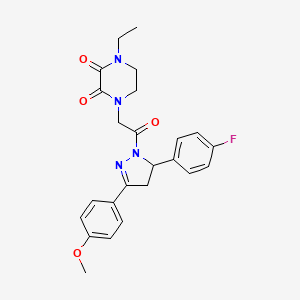
![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2507812.png)
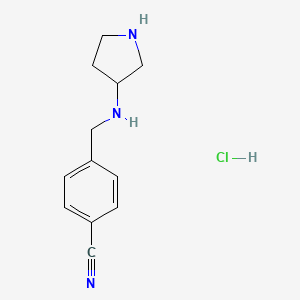
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
